molecular formula C20H19N3O3 B11103695 Benzenamine, 4-benzyloxy-N-nitro-N-[2-(4-pyridyl)ethyl]-

Benzenamine, 4-benzyloxy-N-nitro-N-[2-(4-pyridyl)ethyl]-

Cat. No.: B11103695
M. Wt: 349.4 g/mol
InChI Key: ZRMDNQGSZQCZPT-UHFFFAOYSA-N
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Description

2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE is a complex organic compound that features a benzyloxy group attached to a phenyl ring, a pyridyl group, and a hydraziniumolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzyloxyphenyl derivative, which undergoes a series of reactions including oxidation, reduction, and substitution to introduce the pyridyl and hydraziniumolate groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyridyl rings .

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE is unique due to its combination of benzyloxy, pyridyl, and hydraziniumolate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-N-(2-pyridin-4-ylethyl)nitramide

InChI

InChI=1S/C20H19N3O3/c24-23(25)22(15-12-17-10-13-21-14-11-17)19-6-8-20(9-7-19)26-16-18-4-2-1-3-5-18/h1-11,13-14H,12,15-16H2

InChI Key

ZRMDNQGSZQCZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCC3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

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